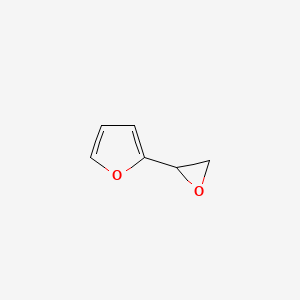

2-(Oxiran-2-yl)furan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(oxiran-2-yl)furan | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c1-2-5(7-3-1)6-4-8-6/h1-3,6H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPZDKCYRLRLED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415848 | |

| Record name | 2-(oxiran-2-yl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2745-17-7 | |

| Record name | 2-(oxiran-2-yl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Oxiran-2-yl)furan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Oxiran-2-yl)furan, a valuable heterocyclic compound with applications in organic synthesis and medicinal chemistry. This document details established synthetic methodologies, thorough characterization data, and the logical workflows for its preparation and analysis.

Introduction

This compound, also known as 2-furyloxirane, is a bifunctional molecule incorporating both a furan ring and an epoxide moiety. The aromatic nature of the furan ring, coupled with the reactivity of the epoxide, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical intermediates. This guide outlines the key procedures for its synthesis and the analytical techniques employed for its structural elucidation and purity assessment.

Synthesis of this compound

The primary synthetic route to this compound involves the epoxidation of 2-vinylfuran. Other potential methods include the reaction of a furan derivative with an epoxide-containing reagent.

Experimental Protocol: Epoxidation of 2-Vinylfuran

This protocol details a common method for the synthesis of this compound via the epoxidation of 2-vinylfuran using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

2-Vinylfuran

-

meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-vinylfuran in dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Oxidant: To the cooled solution, add a solution of m-CPBA in dichloromethane dropwise over a period of 30-60 minutes. The molar ratio of m-CPBA to 2-vinylfuran is typically 1.1 to 1.5 equivalents.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 4:1). The disappearance of the 2-vinylfuran spot indicates the completion of the reaction.

-

Work-up:

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.

-

Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to remove meta-chlorobenzoic acid), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

-

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following are the key analytical techniques and expected data.

Physical Properties

| Property | Value (Predicted) |

| Molecular Formula | C₆H₆O₂ |

| Molecular Weight | 110.11 g/mol |

| Boiling Point | Not available |

| Density | Not available |

Spectroscopic Data

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their connectivity.

| Proton Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| H-3' | ~6.4 | dd | ~1.8, ~0.8 |

| H-4' | ~6.3 | dd | ~3.2, ~1.8 |

| H-5' | ~7.4 | dd | ~3.2, ~0.8 |

| H-2 | ~3.9 | dd | ~4.0, ~2.5 |

| H-1a | ~2.9 | dd | ~5.5, ~4.0 |

| H-1b | ~2.7 | dd | ~5.5, ~2.5 |

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) (Predicted) |

| C-2' | ~152 |

| C-5' | ~143 |

| C-3' | ~110 |

| C-4' | ~108 |

| C-2 | ~52 |

| C-1 | ~47 |

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) (Predicted) | Vibration Mode | Functional Group |

| ~3100-3000 | C-H stretch | Furan Ring |

| ~3000-2900 | C-H stretch | Epoxide Ring |

| ~1600 | C=C stretch | Furan Ring |

| ~1250 | C-O-C asymmetric stretch | Epoxide Ring |

| ~1015 | C-O-C stretch | Furan Ring |

| ~880 | C-O symmetric ring stretch | Epoxide Ring |

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Electron Ionization (EI-MS):

-

Molecular Ion (M⁺): m/z = 110

-

Major Fragments (Predicted):

-

m/z = 81 ([M-CHO]⁺): Loss of a formyl radical.

-

m/z = 67 ([C₄H₃O]⁺): Furan ring fragment.

-

m/z = 39 ([C₃H₃]⁺): Cyclopropenyl cation.

-

-

Logical Workflow for Characterization:

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed experimental protocol for its synthesis via the epoxidation of 2-vinylfuran, along with the expected characterization data, serves as a valuable resource for researchers in the fields of organic synthesis and drug development. The provided workflows offer a clear visual representation of the logical steps involved in both the synthesis and analytical verification of this important heterocyclic compound.

Technical Guide: 2-(Oxiran-2-yl)furan - A Profile of its Physical and Chemical Properties for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(Oxiran-2-yl)furan, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. The document details its molecular structure, physical characteristics, and chemical reactivity, with a focus on the interplay between the furan ring and the epoxide functional group. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of this molecule. All quantitative data is summarized in structured tables, and key chemical transformations are illustrated with diagrams generated using the DOT language.

Introduction

This compound, also known as 2-furyloxirane, is a bifunctional organic molecule that incorporates both a furan ring and an epoxide ring.[1] This unique combination of a π-excessive aromatic system and a strained three-membered ether ring imparts a distinct reactivity profile, making it a versatile building block in synthetic chemistry. The furan moiety can participate in electrophilic substitution and Diels-Alder reactions, while the epoxide is susceptible to nucleophilic ring-opening. This dual reactivity allows for the synthesis of a wide array of more complex molecular architectures, which is of significant interest in the development of novel therapeutic agents and functional materials.

Molecular Structure and Identifiers

The molecular structure of this compound consists of a furan ring substituted at the 2-position with an oxirane (epoxide) ring.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 2745-17-7[2] |

| Molecular Formula | C₆H₆O₂[2] |

| Molecular Weight | 110.11 g/mol [2] |

| Canonical SMILES | C1C(O1)C2=CC=CO2[1] |

| InChI | InChI=1S/C6H6O2/c1-2-5(7-3-1)6-4-8-6/h1-3,6H,4H2[2] |

| InChIKey | SLPZDKCYRLRLED-UHFFFAOYSA-N[2] |

Physical Properties

Specific experimental data on the physical properties of this compound is limited. However, properties can be estimated based on related furan and epoxide-containing compounds.

| Property | Value | Notes |

| Boiling Point | Not available | A related compound, 2-acetylfuran (C₆H₆O₂), has a boiling point of 168–169 °C.[3] Another related compound, 2-methylfuran (C₅H₆O), has a boiling point of 64 °C.[4] The boiling point of 2-[(Oxiran-2-ylmethoxy)methyl]furan is 105 °C at 11 mmHg.[5] |

| Melting Point | Not available | 2-Acetylfuran has a melting point of 30 °C.[3] |

| Density | Not available | 2-Acetylfuran has a density of 1.0975 g/mL at 20 °C.[3] |

| Solubility | Soluble in common organic solvents. Slightly soluble in water. | Furan is soluble in alcohol, ether, and acetone, and slightly soluble in water.[6] Furfuryl alcohol is readily soluble in water and various organic solvents.[7] |

| Appearance | Likely a colorless to pale yellow liquid. | Based on the appearance of similar small furan derivatives. |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the protons on the furan ring and the oxirane ring would be expected. The furan protons typically appear in the aromatic region, while the oxirane protons would be in the upfield region. Data is available on PubChem.[2] |

| ¹³C NMR | Resonances for the four distinct carbon atoms of the furan ring and the two carbons of the oxirane ring would be observed. Data is available on PubChem.[2] |

| Infrared (IR) | Characteristic peaks for C-H stretching of the furan ring, C-O-C stretching of the furan and epoxide rings, and the epoxide ring breathing vibrations would be present.[8] |

| Mass Spectrometry | The molecular ion peak would be observed at m/z = 110.11. |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the reactivity of its two functional groups: the furan ring and the epoxide ring. The molecule is stable under neutral conditions but can decompose in the presence of strong acids or bases.[1]

Reactivity of the Epoxide Ring: Nucleophilic Ring-Opening

The three-membered epoxide ring is highly strained and therefore susceptible to ring-opening reactions by nucleophiles.[9] This reaction can proceed under either basic or acidic conditions, leading to different regioselectivity.

Under basic or neutral conditions , the nucleophile attacks the less sterically hindered carbon of the epoxide in a classic Sₙ2 mechanism.[10][11]

Caption: Nucleophilic ring-opening of the epoxide under basic conditions.

Under acidic conditions , the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The nucleophile then attacks the more substituted carbon, as the transition state has some carbocationic character.[9]

Caption: Nucleophilic ring-opening of the epoxide under acidic conditions.

Reactivity of the Furan Ring: Electrophilic Aromatic Substitution

The furan ring is an electron-rich aromatic system and is significantly more reactive than benzene towards electrophilic substitution.[6] Reactions such as halogenation, nitration, and Friedel-Crafts acylation occur readily, preferentially at the C5 position (the carbon adjacent to the oxygen and opposite the epoxide substituent) due to the directing effect of the oxygen atom.

Caption: General mechanism for electrophilic substitution on the furan ring.

Common electrophilic substitution reactions for furans include:

-

Nitration: Typically carried out with acetyl nitrate at low temperatures.[12]

-

Halogenation: Reaction with halogens can be vigorous; milder conditions are often required.[6]

-

Acylation: Friedel-Crafts acylation can be performed with acid anhydrides or acyl halides, often with a mild Lewis acid catalyst.[12]

Experimental Protocols

General Synthesis via Epoxidation of 2-Vinylfuran

This method involves the oxidation of the double bond of 2-vinylfuran using an epoxidizing agent such as a peroxy acid (e.g., m-CPBA) or through catalytic methods.

Caption: A generalized workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: 2-Vinylfuran is dissolved in a suitable inert solvent, such as dichloromethane (DCM), in a reaction vessel equipped with a stirring mechanism and cooled in an ice bath.

-

Epoxidation: A solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent is added dropwise to the stirred solution of 2-vinylfuran. The temperature is maintained at or below 0 °C to control the reaction rate and minimize side reactions. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is quenched by the addition of a reducing agent (e.g., sodium sulfite solution) to destroy excess peroxide. The organic layer is then washed sequentially with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure this compound.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable intermediate in organic synthesis. The epoxide handle allows for the introduction of various nucleophilic fragments, while the furan ring can be further functionalized or used as a diene in Diels-Alder reactions. These properties could be exploited in the synthesis of complex natural products and in the generation of libraries of compounds for drug discovery screening. For instance, furan-containing compounds have shown a range of biological activities, and the ability to append diverse side chains via the epoxide ring opening could lead to the discovery of new bioactive molecules.

Conclusion

This compound is a reactive and versatile heterocyclic compound with significant potential in synthetic chemistry. Its dual reactivity, stemming from the furan and epoxide moieties, allows for a wide range of chemical transformations. While specific physical data for this compound is not extensively documented, its chemical behavior can be reliably predicted based on the well-established reactivity of furans and epoxides. This guide provides a foundational understanding of its properties for researchers and professionals aiming to utilize this molecule in their synthetic endeavors.

References

- 1. Buy this compound (EVT-3187704) | 2745-17-7 [evitachem.com]

- 2. This compound | C6H6O2 | CID 5323927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Acetylfuran - Wikipedia [en.wikipedia.org]

- 4. 2-Methylfuran - Wikipedia [en.wikipedia.org]

- 5. 2-[(Oxiran-2-ylmethoxy)methyl]furan 5380-87-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Furan - Wikipedia [en.wikipedia.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. byjus.com [byjus.com]

- 10. Ch16: SN2 type reactions of Epoxides [chem.ucalgary.ca]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

Spectroscopic Analysis of 2-(Oxiran-2-yl)furan: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Oxiran-2-yl)furan, also known as 2-furyloxirane, is a heterocyclic compound featuring a furan ring substituted with an oxirane (epoxide) ring. This bifunctional molecule holds potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex organic materials. The reactive epoxide ring allows for a variety of nucleophilic ring-opening reactions, while the furan moiety can participate in various cycloadditions and other transformations characteristic of aromatic heterocycles. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the monitoring of its chemical reactions.

This technical guide provides a summary of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of comprehensive, publicly accessible experimental spectra and detailed protocols for this specific compound, this guide is based on typical spectroscopic values for similar structural motifs and general principles of spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the expected and, where available, reported spectroscopic data for this compound. It is important to note that actual experimental values can vary depending on the solvent, concentration, and instrument used.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 (Furan) | ~7.4 | dd | J ≈ 1.8, 0.8 |

| H3 (Furan) | ~6.3 | dd | J ≈ 3.2, 0.8 |

| H4 (Furan) | ~6.2 | dd | J ≈ 3.2, 1.8 |

| H1' (Oxirane CH) | ~3.9 | dd | J ≈ 4.0, 2.5 |

| H2'a (Oxirane CH₂) | ~3.1 | dd | J ≈ 5.5, 4.0 |

| H2'b (Oxirane CH₂) | ~2.8 | dd | J ≈ 5.5, 2.5 |

Predicted data is based on typical chemical shifts for furan and epoxide protons. The exact values and coupling constants require experimental verification.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 (Furan) | ~152 |

| C5 (Furan) | ~143 |

| C3 (Furan) | ~110 |

| C4 (Furan) | ~108 |

| C1' (Oxirane CH) | ~52 |

| C2' (Oxirane CH₂) | ~48 |

Predicted data is based on typical chemical shifts for furan and epoxide carbons.

Table 3: IR Spectroscopic Data (Expected Absorptions)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Furan) | Stretching | 3100 - 3150 |

| C-H (Oxirane) | Stretching | 2990 - 3050 |

| C=C (Furan) | Stretching | 1500 - 1600 |

| C-O-C (Furan) | Asymmetric Stretching | 1250 - 1280 |

| C-O-C (Oxirane) | Asymmetric Ring Stretch | ~1250 |

| C-O-C (Oxirane) | Symmetric Ring Stretch ("Ring Breathing") | 800 - 950 |

Table 4: Mass Spectrometry Data

| Technique | Expected [M]⁺ or [M+H]⁺ (m/z) | Key Fragmentation Pathways |

| Electron Ionization (EI) | 110.0368 (Exact Mass) | - Loss of CO (-28) - Loss of CHO (-29) - Furan ring fragmentation |

| Electrospray Ionization (ESI) | 111.0441 (for [M+H]⁺) | Dependent on ionization conditions, typically shows the protonated molecular ion. |

Experimental Protocols

General NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 300-600 MHz NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is typically used to simplify the spectrum and provide information on the number of attached protons. A longer relaxation delay (2-5 seconds) and a larger number of scans are generally required compared to ¹H NMR.

General IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two KBr or NaCl plates. Alternatively, a solution in a suitable solvent (e.g., CCl₄, CHCl₃) can be analyzed in a liquid cell.

-

Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or the pure solvent should be recorded and subtracted from the sample spectrum.

General Mass Spectrometry Protocol

-

Sample Introduction: The method of introduction depends on the ionization technique. For Electron Ionization (EI), the sample can be introduced via a direct insertion probe or a gas chromatograph (GC-MS). For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer.

-

Ionization and Analysis: In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation. In ESI-MS, a high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated or adducted molecular ions. The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is essential for confirming its structure and purity, which are critical for its application in research and development. While detailed experimental data in the public domain is scarce, the expected spectroscopic signatures can be predicted based on the known properties of the furan and oxirane functional groups. The methodologies and workflow presented here provide a general framework for the analysis of this and similar small molecules. Researchers working with this compound are encouraged to perform thorough spectroscopic analysis and to publish their findings to enrich the collective knowledge base for this promising chemical entity.

"CAS number and molecular structure of 2-(Oxiran-2-yl)furan"

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Oxiran-2-yl)furan, a heterocyclic compound featuring both a furan ring and an epoxide functional group, is a versatile building block in organic synthesis.[1] Its unique structure, combining the aromaticity of the furan moiety with the reactivity of the epoxide ring, makes it a valuable intermediate in the synthesis of a wide range of more complex molecules, including those with potential pharmacological activity.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance in drug discovery and development.

Molecular Structure and Properties

| Property | Value | Source |

| CAS Number | 2745-17-7 | PubChem |

| Molecular Formula | C₆H₆O₂ | PubChem |

| Molecular Weight | 110.11 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| SMILES | C1C(O1)C2=CC=CO2 | PubChem |

| Topological Polar Surface Area | 25.7 Ų | PubChem |

| XLogP3 | 0.5 | PubChem |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the epoxidation of 2-vinylfuran. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: Epoxidation of 2-Vinylfuran

Materials:

-

2-Vinylfuran

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-vinylfuran in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA in dichloromethane to the cooled solution of 2-vinylfuran with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess peroxy acid by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Spectroscopic Data

(Note: Specific, experimentally obtained spectra with detailed peak assignments for this compound are not widely available in public databases. The following are expected chemical shifts and fragmentation patterns based on the structure and data for similar compounds.)

| Spectroscopic Data | Description |

| ¹H NMR | Expected signals for the furan ring protons (around 6.3-7.5 ppm) and the oxirane ring protons (around 2.8-4.0 ppm). |

| ¹³C NMR | Expected signals for the furan ring carbons (around 105-150 ppm) and the oxirane ring carbons (around 45-55 ppm). |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z = 110.11. Common fragmentation patterns would involve the loss of CO, CHO, and cleavage of the epoxide ring. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected for C-H stretching of the furan ring (around 3100 cm⁻¹), C-O-C stretching of the furan and epoxide rings (in the 1000-1300 cm⁻¹ region), and the C-C stretching of the furan ring (around 1500-1600 cm⁻¹). |

Reactivity and Applications in Drug Discovery

The reactivity of this compound is dominated by the electrophilic nature of the epoxide ring, making it susceptible to nucleophilic ring-opening reactions. This reactivity is a key feature that allows for its use as a versatile building block in the synthesis of more complex molecules with potential biological activity. Furan and its derivatives have been shown to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2]

Nucleophilic Ring-Opening Reactions

The epoxide ring of this compound can be opened by a variety of nucleophiles, such as amines, alcohols, and thiols. These reactions typically proceed via an Sₙ2 mechanism and can be catalyzed by either acid or base. The regioselectivity of the ring-opening (i.e., which of the two epoxide carbons is attacked) can often be controlled by the choice of reaction conditions and the nature of the nucleophile.

Role as a Chiral Building Block

This compound contains a chiral center, and enantiomerically pure forms of this compound can be used as chiral building blocks for the asymmetric synthesis of complex molecules.[3] This is particularly important in drug development, where the stereochemistry of a molecule can have a profound impact on its biological activity and safety profile.

Synthesis of Bioactive Molecules

The furan moiety is a common scaffold in many bioactive compounds and approved drugs. The ability to introduce functionality through the epoxide ring of this compound makes it an attractive starting material for the synthesis of novel furan-containing drug candidates. For example, the ring-opening of the epoxide with an appropriate amine could lead to the synthesis of amino alcohol derivatives, a structural motif present in many pharmaceuticals.

Visualization of Synthetic Pathway

The following diagram illustrates the general synthetic utility of this compound as a synthetic intermediate.

Caption: Synthetic pathway from 2-vinylfuran to bioactive molecules.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential for applications in drug discovery and development. Its readily available starting materials, straightforward synthesis, and the dual reactivity of the furan and epoxide moieties provide chemists with a powerful tool for the construction of novel and complex molecular architectures. Further exploration of the reactivity of this compound and its derivatives is likely to lead to the discovery of new therapeutic agents.

References

Thermodynamic Properties of Furan-Based Epoxides: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furan-based epoxides are a class of bio-derived compounds that are gaining significant attention as sustainable alternatives to petroleum-based epoxy resins.[1][2] Derived from renewable resources like polysaccharides, these compounds possess a unique combination of a furan ring and one or more epoxide functionalities.[1][3] This structure imparts desirable properties, including high thermal stability and char yield, making them promising for applications in high-performance materials and composites.[1][2] Furthermore, the reactivity of the furan and epoxide moieties offers versatile synthetic pathways for the development of novel chemical entities in drug discovery.[1]

This technical guide provides a comprehensive overview of the thermodynamic properties of furan-based epoxides. Acknowledging the current scarcity of extensive experimental data for this emerging class of compounds, this document will focus on:

-

Presenting available computational and experimental data on the thermodynamic properties of furan-based compounds and their epoxidized derivatives.

-

Detailing the key experimental protocols for determining these properties.

-

Illustrating the primary synthesis and reaction pathways of furan-based epoxides.

Thermodynamic Data

A comprehensive experimental dataset for the standard thermodynamic properties of a wide range of furan-based epoxides is not yet readily available in the scientific literature. However, computational studies on related furan compounds and experimental data on the curing of furan-based epoxy resins provide valuable insights.

Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property that quantifies the energy change upon the formation of a compound from its constituent elements in their standard states. While experimental data for furan-based epoxides are scarce, high-level ab initio computational studies have been conducted on furan and its methylated derivatives, which serve as important structural motifs in furan-based epoxides.

Table 1: Computed Standard Enthalpies of Formation (ΔHf° at 298.15 K) of Furan and its Derivatives [4]

| Compound | Formula | ΔHf° (kJ/mol) |

| Furan | C₄H₄O | -34.8 ± 3 |

| 2-Methylfuran | C₅H₆O | -80.3 ± 5 |

| 2,5-Dimethylfuran | C₆H₈O | -124.6 ± 6 |

Note: These values are from computational studies and provide an estimation for the core furan structure.

Heat of Reaction for Curing

Differential Scanning Calorimetry (DSC) has been employed to study the curing kinetics of furan-based epoxy resins. The total heat of reaction (ΔHtot) for the curing process provides information on the exothermicity of the cross-linking reaction.

Table 2: Total Heat of Reaction for the Curing of 2,5-bis[(oxiran-2-ylmethoxy)methyl]furan (BOMF) with Methyl Nadic Anhydride (MNA) [5]

| Epoxy/Anhydride Ratio | ΔHtot (J/g) |

| Stoichiometric | 353.7 |

| Epoxy Excess | 301.1 |

| Anhydride Excess | 377.2 |

Experimental Protocols

The determination of the thermodynamic properties of furan-based epoxides relies on established calorimetric techniques. The following sections detail the methodologies for measuring the key thermodynamic parameters.

Determination of Enthalpy of Combustion via Bomb Calorimetry

Bomb calorimetry is the standard experimental technique for determining the enthalpy of combustion of a substance. From this, the standard enthalpy of formation can be calculated using Hess's Law.

Protocol:

-

Sample Preparation: A precise mass (typically 0.5-1.0 g) of the furan-based epoxide is pressed into a pellet.[6][7]

-

Bomb Assembly: The pellet is placed in a sample holder within the bomb calorimeter. A fuse wire of known length and mass is positioned to be in contact with the sample.[6][7][8]

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.[6][7]

-

Calorimeter Setup: The bomb is placed in a bucket containing a known volume of water (e.g., 2.000 L). The entire assembly is housed within an insulating jacket to create an adiabatic or isoperibol environment.[6][7]

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a stable final temperature is reached.[7][8]

-

Calculation: The heat released by the combustion of the sample is calculated from the temperature change of the water and the heat capacity of the calorimeter system (determined by calibrating with a standard of known heat of combustion, such as benzoic acid). Corrections are made for the heat of combustion of the fuse wire.[6] The standard enthalpy of combustion is then calculated, and from this, the standard enthalpy of formation is derived.

Determination of Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

DSC is a versatile technique used to measure the heat capacity of a substance as a function of temperature, as well as to study phase transitions and curing reactions.[9][10][11]

Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the furan-based epoxide is hermetically sealed in an aluminum pan.[5]

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen.[5]

-

Temperature Program: The sample is subjected to a controlled temperature program, which typically involves heating at a constant rate (e.g., 10 °C/min).[11][12]

-

Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. This differential heat flow is recorded as a function of temperature.[11][12]

-

Data Analysis:

-

Heat Capacity (Cp): The heat capacity of the sample can be determined from the heat flow signal.

-

Glass Transition Temperature (Tg): For amorphous solids, the glass transition is observed as a step-like change in the baseline of the DSC thermogram.[12]

-

Melting Point (Tm) and Enthalpy of Fusion (ΔHm): For crystalline solids, melting is observed as an endothermic peak. The peak temperature corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.

-

Curing Reactions: The exothermic peak(s) in the DSC thermogram of an uncured resin system correspond to the curing reaction. The area under the peak gives the total heat of reaction.[9][10]

-

Synthesis and Reaction Pathways

The synthesis and subsequent reactions of furan-based epoxides are central to their application. The following diagrams illustrate key chemical transformations.

Synthesis of Furan-Based Diepoxides

Furan-based diepoxides can be synthesized through various routes, often starting from furan-2,5-dicarboxylic acid (FDCA) or its derivatives.

Caption: Synthesis routes to a furan-based diepoxide (BOFD).[13][14][15]

Curing Mechanism of Furan-Based Epoxies with Amines

The curing of epoxy resins with amine hardeners is a common method to form a cross-linked thermoset polymer network. The reaction proceeds through the nucleophilic attack of the amine on the epoxide ring.[16][17][18][19][20]

Caption: General reaction scheme for the curing of a furan-based epoxide with a primary amine.

Experimental Workflow for Curing Analysis

The analysis of the curing process of furan-based epoxy resins typically involves a combination of thermal analysis and spectroscopic techniques.

Caption: Experimental workflow for the analysis of the curing of furan-based epoxy resins.

Conclusion and Future Outlook

Furan-based epoxides represent a promising class of sustainable materials with significant potential in various industrial applications. While their synthesis and curing behaviors are increasingly being explored, a comprehensive database of their fundamental thermodynamic properties is currently lacking. The establishment of such a database, through both experimental measurements and high-fidelity computational modeling, is crucial for the rational design and optimization of these materials for specific applications. Future research should focus on the systematic determination of the enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity for a range of furan-based epoxide monomers. This will not only advance our fundamental understanding of these systems but also accelerate their adoption in commercial applications, from advanced composites to novel therapeutics.

References

- 1. Synthesis and processing of a furan-based epoxy resin for high temperature applications [morressier.com]

- 2. Synthesis and processing of a furan-based epoxy resin for high temperature applications - American Chemical Society [acs.digitellinc.com]

- 3. Synthesis, processing, and performance of a furan-based, glycidyl-amine epoxy resin - American Chemical Society [acs.digitellinc.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. web.williams.edu [web.williams.edu]

- 7. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 8. youtube.com [youtube.com]

- 9. Epoxy - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Green approaches in the synthesis of furan-based diepoxy monomers - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02739K [pubs.rsc.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. EP3110870B1 - Furan-based amines as curing agents for epoxy resins in low voc applications - Google Patents [patents.google.com]

- 17. US20170009005A1 - Furan-based amines as curing agents for epoxy resins in low voc applications - Google Patents [patents.google.com]

- 18. pcimag.com [pcimag.com]

- 19. data.epo.org [data.epo.org]

- 20. researchgate.net [researchgate.net]

"literature review of 2-(Oxiran-2-yl)furan and its analogs"

An In-depth Technical Guide to the Synthesis, Reactivity, and Biological Potential of 2-(Oxiran-2-yl)furan and its Analogs

Abstract

This compound, also known as 2-furyloxirane, is a versatile heterocyclic compound that serves as a valuable building block in synthetic organic chemistry. Its unique structure, combining a furan ring with a reactive epoxide moiety, allows for a wide range of chemical transformations. This guide provides a comprehensive review of the synthesis of this compound, its key reactions for generating diverse analogs, and an overview of the biological activities investigated for these compounds. Particular focus is given to the nucleophilic ring-opening of the oxirane, a crucial step in creating libraries of derivatives with potential applications in drug discovery and materials science. This document summarizes key quantitative data, details experimental protocols, and provides visual diagrams of core chemical pathways and workflows to serve as a resource for researchers, chemists, and drug development professionals.

Synthesis of this compound

The primary and most direct method for synthesizing this compound is through the epoxidation of its corresponding alkene precursor, 2-vinylfuran. This reaction typically employs an oxidizing agent to convert the carbon-carbon double bond of the vinyl group into an epoxide ring.

A common method involves using meta-chloroperoxybenzoic acid (m-CPBA) as the epoxidizing agent in a suitable solvent like dichloromethane (CH2Cl2). The reaction is generally performed at a controlled temperature, often starting at 0 °C and allowing it to warm to room temperature, to manage the exothermic nature of the epoxidation and prevent side reactions. The process yields this compound as a racemic mixture of enantiomers.

Caption: Synthetic pathway for this compound via epoxidation of 2-vinylfuran.

Chemical Reactivity and Generation of Analogs

The chemical utility of this compound stems from the high reactivity of the three-membered epoxide ring. This strained ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a diverse array of functionalized furan derivatives. This reaction is the cornerstone for creating analogs.

The most common reaction is the aminolysis of the epoxide, where primary or secondary amines act as nucleophiles. This reaction typically proceeds via an SN2 mechanism, resulting in the formation of β-amino alcohols. The regioselectivity of the attack (at the terminal or substituted carbon of the epoxide) can be influenced by the reaction conditions and the nature of the nucleophile. For this compound, the attack predominantly occurs at the less sterically hindered terminal carbon atom.

These resulting furan-containing amino alcohols are significant as they serve as precursors for more complex molecules, such as peptidomimetics, which are compounds that mimic the structure and function of peptides.

Caption: General reaction pathway for generating analogs via nucleophilic ring-opening.

Biological Activities of Analogs

Derivatives of this compound, particularly the amino alcohol analogs, have been investigated for their potential biological activities. Research has focused on their efficacy as cytotoxic agents against various human cancer cell lines.

A study involving a series of furan-containing β-amino alcohols, synthesized from this compound, evaluated their in vitro cytotoxicity. The results indicated that these compounds exhibit a range of potencies, with some demonstrating significant activity against specific cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of specific furan-containing amino alcohol analogs have been quantified. The table below summarizes the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for selected compounds against a panel of human cancer cell lines.

| Compound ID | Linker (R) | A-549 (Lung) IC50 (μM) | HT-29 (Colon) IC50 (μM) | K-562 (Leukemia) IC50 (μM) | NCI-H460 (Lung) IC50 (μM) | OVCAR-3 (Ovarian) IC50 (μM) |

| 5a | 4-fluorobenzyl | >100 | >100 | >100 | >100 | >100 |

| 5b | 4-chlorobenzyl | 89.7 | >100 | 75.8 | >100 | 95.3 |

| 5c | 4-bromobenzyl | 75.3 | 98.5 | 62.4 | 85.2 | 79.4 |

| 5d | 4-methylbenzyl | >100 | >100 | >100 | >100 | >100 |

| 5e | 4-methoxybenzyl | >100 | >100 | >100 | >100 | >100 |

| 5f | 4-nitrobenzyl | >100 | >100 | >100 | >100 | >100 |

| 5g | 2-naphthylmethyl | 65.2 | 82.1 | 51.7 | 71.5 | 69.8 |

Data sourced from a study on the synthesis and cytotoxic evaluation of furan-containing amino alcohols.

From this data, it is evident that the nature of the substituent on the amine nucleophile plays a critical role in the cytotoxic activity. For instance, compounds with halogenated benzyl groups (5b, 5c) and a naphthylmethyl group (5g) showed moderate activity, while others with electron-donating or strongly withdrawing groups showed little to no activity at the tested concentrations.

Experimental Protocols

This section provides a generalized, detailed methodology for a key experiment: the synthesis of a β-amino alcohol analog from this compound.

General Protocol for the Aminolysis of this compound

Objective: To synthesize a 1-(furan-2-yl)-2-(substituted-amino)ethan-1-ol via nucleophilic ring-opening of this compound.

Materials:

-

This compound (1.0 eq)

-

Selected primary or secondary amine (1.0-1.2 eq)

-

Solvent (e.g., Methanol, Ethanol, or water)

-

Stirring plate and magnetic stir bar

-

Round-bottom flask

-

Reflux condenser (if heating is required)

-

Thin Layer Chromatography (TLC) plate and chamber for reaction monitoring

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., methanol).

-

Addition of Nucleophile: To this solution, add the selected amine (1.0-1.2 eq) dropwise while stirring at room temperature.

-

Reaction Conditions: The reaction mixture is stirred at room temperature. Depending on the reactivity of the amine, the reaction may be heated to reflux to ensure completion.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate and eluted with a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot (this compound) indicates the reaction is proceeding.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is then purified. A common method is flash column chromatography on silica gel, using an appropriate eluent system to isolate the pure β-amino alcohol product.

-

Characterization: The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

The Furan Scaffold: A Privileged Motif in Biologically Active Compounds

A Technical Guide for Researchers and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents. Furan-containing compounds are prevalent in nature and have been successfully developed into clinically significant drugs, demonstrating a vast range of biological activities.[1][2] This technical guide provides an in-depth overview of the core biological activities of furan-containing compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It presents quantitative data, detailed experimental protocols, and visual representations of mechanisms and workflows to support researchers and drug development professionals in this dynamic field.

Anticancer Activity of Furan-Containing Compounds

The furan nucleus is a key structural component in numerous compounds exhibiting potent cytotoxic and antiproliferative activities against a variety of cancer cell lines.[3] Natural and synthetic furan derivatives, such as furanocoumarins, have been shown to induce cell cycle arrest, apoptosis, and autophagy by modulating critical signaling pathways.[4]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected furan-containing compounds against various human cancer cell lines.

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Compound 7 (Furan-based derivative) | MCF-7 (Breast) | 2.96 µM | [3] |

| Compound 4 (Furan-based derivative) | MCF-7 (Breast) | 4.06 µM | [3] |

| Compound 7g (Pyrazolyl chalcone) | A549 (Lung) | 27.7 µg/mL | [5] |

| Compound 7g (Pyrazolyl chalcone) | HepG2 (Liver) | 26.6 µg/mL | [5] |

| Benzofuran Derivative 9 | SQ20B (Head & Neck) | 0.46 µM | [6] |

Mechanism of Action: Furanocoumarins

Furanocoumarins, a class of naturally occurring furan-containing compounds, exert their anticancer effects through the modulation of multiple signaling pathways.[1][4] These compounds can inhibit cell proliferation and induce programmed cell death by targeting key regulators of cell survival and apoptosis. One of the primary mechanisms involves the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the inactivation of the Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB), both of which are crucial for cancer cell survival and proliferation.[7]

References

- 1. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 4. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

The Latent Potential of 2-(Oxiran-2-yl)furan: A Versatile Scaffold for Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The furan nucleus is a privileged scaffold in medicinal chemistry, present in a multitude of compounds with a wide array of biological activities.[1][2][3][4] The introduction of a reactive epoxide ring, as seen in 2-(Oxiran-2-yl)furan, presents a unique opportunity for the facile generation of diverse chemical libraries for drug discovery. This technical guide explores the potential applications of this compound in medicinal chemistry, focusing on its role as a versatile building block for the synthesis of novel therapeutic agents. We will delve into the synthetic utility of the epoxide moiety for creating diverse molecular architectures and discuss the potential pharmacological space that can be explored with its derivatives. While direct extensive studies on this compound in drug discovery are limited, this guide will extrapolate its potential based on the known reactivity of epoxides and the established biological significance of the furan core.

Introduction: The Furan Moiety and the Epoxide Functional Group in Drug Discovery

The furan ring is a five-membered aromatic heterocycle that serves as a core structural component in numerous pharmacologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and cardioprotective effects.[1] The electron-rich nature of the furan ring allows for various chemical interactions with biological targets.[2]

The epoxide, a three-membered cyclic ether, is a strained and highly reactive functional group. This reactivity makes it a valuable intermediate in organic synthesis and a key pharmacophore in several approved drugs.[1][2][3][5] In medicinal chemistry, epoxides are often employed as electrophilic traps that can covalently modify biological macromolecules, a mechanism frequently exploited in the design of enzyme inhibitors, particularly in anticancer therapy.[1] However, the inherent reactivity of epoxides also raises concerns about potential toxicity, primarily through off-target alkylation of proteins and nucleic acids.[1] Despite this, the controlled and targeted reactivity of epoxides continues to be a valuable tool in drug design.

This compound, also known as 2-furyloxirane, combines the privileged furan scaffold with the reactive epoxide functionality. This unique combination makes it a highly attractive starting material for diversity-oriented synthesis (DOS), a strategy in drug discovery that aims to create structurally diverse small molecules to explore novel biological targets.

Synthetic Utility of this compound in Library Synthesis

The primary synthetic value of this compound lies in the facile ring-opening reactions of the epoxide moiety. This allows for the introduction of a wide variety of functional groups and the creation of a diverse library of chiral amino alcohol derivatives.

Nucleophilic Ring-Opening Reactions

The epoxide ring of this compound is susceptible to nucleophilic attack, leading to the formation of 1,2-disubstituted products. This reaction can be catalyzed by both acids and bases.

A generalized workflow for the synthesis of a diverse library from this compound is depicted below:

Caption: General workflow for diversity-oriented synthesis using this compound.

A key advantage of using a chiral epoxide starting material (if enantiomerically pure this compound is used) is the potential to generate stereochemically defined libraries, which is crucial for understanding structure-activity relationships (SAR).

Potential Therapeutic Applications

Given the broad biological activities of furan derivatives, compounds synthesized from this compound could be screened against a wide range of therapeutic targets.

Anticancer Agents

The epoxide functionality is a known pharmacophore in several anticancer drugs, acting as an alkylating agent that can covalently bind to DNA or proteins involved in cancer cell proliferation.[1] By reacting this compound with various nitrogen-containing heterocycles or other pharmacologically relevant amines, novel compounds with potential cytotoxic activity could be generated.

A hypothetical signaling pathway that could be targeted by derivatives of this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Antimicrobial Agents

Furan-containing compounds have a long history as antimicrobial agents.[4][6] For instance, nitrofurantoin is a furan-based drug used to treat urinary tract infections. The diverse library of compounds generated from this compound could be screened for activity against a panel of pathogenic bacteria and fungi. The introduction of various lipophilic or polar side chains via the epoxide ring-opening could significantly influence the antimicrobial spectrum and potency.

Quantitative Data and Experimental Protocols

As of the latest literature review, there is a lack of publicly available, extensive quantitative data (e.g., IC50, MIC values) specifically for libraries of compounds derived directly from this compound. Similarly, detailed experimental protocols for the synthesis and biological evaluation of such libraries are not readily found in dedicated publications.

However, based on general procedures for the nucleophilic ring-opening of epoxides, a representative experimental protocol can be outlined.

General Protocol for the Synthesis of a this compound Derivative Library

Materials:

-

This compound

-

A library of nucleophiles (e.g., primary and secondary amines, thiols)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile)

-

Catalyst (e.g., Lithium perchlorate (LiClO4), Ytterbium triflate (Yb(OTf)3) for Lewis acid catalysis; or a base like triethylamine for base-catalyzed reactions)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add the catalyst (0.1-1.0 eq).

-

Add the nucleophile (1.0-1.2 eq) dropwise to the solution at room temperature or 0 °C.

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride for Lewis acid-catalyzed reactions, or water for base-catalyzed reactions).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

-

Characterize the final compound by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A visual representation of this experimental workflow is provided below:

Caption: A typical experimental workflow for the synthesis and evaluation of this compound derivatives.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, starting material for medicinal chemistry and drug discovery. Its dual functionality—a biologically relevant furan core and a versatile epoxide handle—makes it an ideal candidate for the construction of diverse and novel chemical libraries. The synthetic accessibility and the potential for stereoselective transformations further enhance its appeal.

Future research should focus on the systematic exploration of the chemical space accessible from this compound. The synthesis of focused libraries targeting specific enzyme families (e.g., proteases, kinases) or receptor types, followed by high-throughput screening, could lead to the discovery of novel hit compounds. Furthermore, detailed structure-activity relationship studies and optimization of pharmacokinetic properties will be crucial to translate these initial hits into viable drug candidates. While the inherent reactivity of the epoxide needs to be carefully managed to mitigate toxicity, the potential rewards of harnessing this reactivity for therapeutic benefit are substantial. The exploration of this compound in medicinal chemistry is a promising avenue for the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Epoxides: Developability as active pharmaceutical ingredients and biochemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 5. Epoxide containing molecules: A good or a bad drug design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(Oxiran-2-yl)furan from Furfural

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step protocol for the synthesis of 2-(oxiran-2-yl)furan, a valuable building block in medicinal chemistry and drug development, starting from the renewable platform chemical, furfural. The synthesis involves an initial Wittig reaction to generate the intermediate, 2-vinylfuran, followed by a Corey-Chaykovsky epoxidation to yield the final product. This application note includes comprehensive experimental procedures, a summary of quantitative data, and a graphical representation of the synthetic workflow.

Introduction

Furan-containing compounds are of significant interest in the pharmaceutical industry due to their presence in numerous biologically active molecules. The epoxide functional group is a versatile handle for further chemical transformations, making this compound a key intermediate for the synthesis of a diverse range of derivatives. This protocol outlines a reliable and efficient method for its preparation from furfural, a bio-based starting material.

Synthetic Pathway

The synthesis of this compound from furfural is achieved in two sequential steps:

-

Step 1: Wittig Reaction. Furfural is converted to 2-vinylfuran via a Wittig reaction using methyltriphenylphosphonium bromide as the Wittig reagent and a strong base.

-

Step 2: Corey-Chaykovsky Epoxidation. The resulting 2-vinylfuran is then epoxidized to this compound using a sulfur ylide generated in situ from trimethylsulfonium iodide and a base.

Experimental Protocols

Step 1: Synthesis of 2-Vinylfuran via Wittig Reaction

Materials:

-

Furfural

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath and add potassium tert-butoxide (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Stir the resulting yellow-orange ylide solution at 0 °C for 30 minutes.

-

Add a solution of freshly distilled furfural (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to afford 2-vinylfuran as a colorless liquid.

Step 2: Synthesis of this compound via Corey-Chaykovsky Epoxidation

Materials:

-

2-Vinylfuran

-

Trimethylsulfonium iodide

-

Potassium tert-butoxide

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add trimethylsulfonium iodide (1.65 equivalents) and anhydrous DMSO. Stir until the salt is completely dissolved.

-

Add 2-vinylfuran (1.0 equivalent) to the solution.

-

Add a solution of potassium tert-butoxide (1.65 equivalents) in anhydrous DMSO dropwise to the reaction mixture.

-

Stir the resulting solution at room temperature for 2 hours.

-

Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Wittig Reaction | Furfural | 2-Vinylfuran | Methyltriphenylphosphonium bromide, Potassium tert-butoxide | THF | 0 to RT | 12-16 | 75-85 |

| 2 | Corey-Chaykovsky Epoxidation | 2-Vinylfuran | This compound | Trimethylsulfonium iodide, Potassium tert-butoxide | DMSO | RT | 2 | ~88[1] |

Experimental Workflow and Signaling Pathway Diagrams

Caption: Synthetic workflow for the two-step conversion of furfural to this compound.

Caption: Simplified mechanism of the Corey-Chaykovsky epoxidation.

References

Application Notes and Protocols: Ring-Opening Reactions of 2-(Oxiran-2-yl)furan

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(Oxiran-2-yl)furan, also known as 2-furyloxirane, is a valuable heterocyclic building block in organic synthesis. Its strained three-membered oxirane ring is susceptible to nucleophilic attack, leading to the formation of highly functionalized furan derivatives. The products of these ring-opening reactions, particularly the resulting β-amino alcohols, β-alkoxy alcohols, and β-thio alcohols, are key intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

A critical aspect of these reactions is regioselectivity : the site at which the nucleophile attacks the oxirane ring. The attack can occur at either the C2' carbon (proximal to the furan ring) or the C3' carbon (terminal). The outcome is highly dependent on the reaction conditions, specifically whether the reaction is conducted under acidic or basic/neutral conditions. Understanding and controlling this regioselectivity is paramount for synthetic utility.

Reaction Mechanism and Regioselectivity

The ring-opening of this compound can proceed via two distinct pathways, dictated by the catalytic conditions. The furan ring's electronic properties play a crucial role, stabilizing a developing positive charge at the adjacent C2' position, similar to a benzylic carbon.

-

Acid-Catalyzed Conditions: In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, making it a more effective leaving group. This process generates a transition state with significant carbocationic character. The positive charge is better stabilized at the more substituted C2' position due to resonance with the furan ring. Consequently, the nucleophile preferentially attacks the C2' carbon . This pathway is considered to have S_N1-like characteristics[1][2].

-

Base-Catalyzed or Neutral Conditions: Under basic or neutral conditions, the reaction proceeds via a standard S_N2 mechanism. The nucleophile attacks the less sterically hindered carbon atom to minimize steric repulsion. For this compound, the C3' carbon is the sterically more accessible site, leading to the formation of the corresponding regioisomer[1][3].

The general mechanism and the influence of reaction conditions on regioselectivity are illustrated in the diagram below.

References

Polymerization of 2-(Oxiran-2-yl)furan: Application Notes and Protocols for the Synthesis of Novel Furan-Based Polyethers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the polymerization of 2-(Oxiran-2-yl)furan, a bio-based monomer, to synthesize novel polyether materials. The unique structure of this monomer, combining a reactive oxirane ring with a furan moiety, offers a versatile platform for the development of advanced polymers with potential applications in high-temperature materials and specialty composites. The information presented herein is based on established scientific literature and is intended to guide researchers in the successful synthesis and characterization of poly(this compound).

Introduction to Novel Furan-Based Materials

Furan-containing polymers are gaining significant interest as sustainable alternatives to petroleum-based materials.[1] Derived from renewable resources, the furan ring imparts unique properties to polymers, including enhanced thermal stability and char yield, which are beneficial for high-temperature applications and flame retardancy.[1] The polymerization of this compound, also known as 2-furyloxirane, through the ring-opening of its epoxide group, leads to the formation of polyethers with a furan-functionalized backbone. This functionality opens up possibilities for further chemical modifications and the tailoring of material properties.

This document details two effective methods for the polymerization of this compound: anionic ring-opening polymerization and coordination polymerization. While cationic polymerization is a common method for other epoxides, its application to this compound is not well-documented in the reviewed literature.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data obtained from the anionic and coordination polymerization of this compound under various conditions.

Table 1: Anionic Polymerization of this compound with Potassium tert-Butoxide (t-BuOK) and Cocatalysts

| Entry | Cocatalyst | Reaction Time (h) | Yield (%) | Mn ( kg/mol ) | PDI (Mw/Mn) | Tg (°C) |

| 1 | None | 72 | - | - | - | -3 |

| 2 | 18-crown-6 | 72 | 94 | 41.5 | 1.3 | 7 |

| 3 | Cryptand[2][2][2] | 72 | - | - | - | 6 |

Data extracted from "Synthesis of Poly(2-furyloxirane) with High Molecular Weight and Improved Regioregularity Using Macrocyclic Ether as a Cocatalyst to Potassium tert-Butoxide".

Table 2: Coordination Polymerization of this compound with Tri-isobutyl Aluminum (Al(i-Bu)₃)

| Entry | Catalyst Concentration (mol/L) | Reaction Time (h) | Yield (%) | Mn ( kg/mol ) | PDI (Mw/Mn) | Tg (°C) | Td (°C, 5% wt loss) |

| 1 | 0.009 | 48 | 88 | 3.4 | 1.5 | ~1 | 260 |

Data extracted from "Synthesis and properties of regio-regular poly(2-furyloxirane) using tri-isobutyl aluminium as catalyst".[2]

Experimental Protocols

Protocol 1: Monomer Synthesis - Preparation of this compound

This protocol describes the synthesis of the this compound monomer from furfural.

Materials:

-

Furfural

-

Trimethylsulfonium chloride

-

Potassium hydroxide

-

Acetonitrile

-

Water

Procedure: [2]

-

Prepare a solution of trimethylsulfonium chloride and potassium hydroxide in an acetonitrile/water mixture.

-

Add furfural to the solution.

-

The epoxidation reaction will proceed to yield this compound.

-

Purify the resulting this compound to a purity of over 99%.

Protocol 2: Anionic Ring-Opening Polymerization

This protocol details the anionic polymerization of this compound using potassium tert-butoxide and 18-crown-6 as a cocatalyst to achieve high molecular weight polymer.

Materials:

-

This compound (FO), purified

-

Potassium tert-butoxide (t-BuOK)

-

18-crown-6

-

Anhydrous solvent (e.g., THF)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 18-crown-6 in the anhydrous solvent in a dry reaction vessel.

-

Add potassium tert-butoxide to the solution.

-

Introduce the purified this compound monomer to the initiator solution.

-

Maintain the reaction at 40°C for 72 hours.

-

Terminate the polymerization by adding a proton source (e.g., methanol).

-

Precipitate the polymer in a non-solvent (e.g., methanol or water).

-

Collect the polymer by filtration and dry under vacuum.

Protocol 3: Coordination Polymerization

This protocol outlines the coordination polymerization of this compound using tri-isobutyl aluminum as a catalyst to produce a regio-regular polymer.

Materials:

-

This compound (FO), purified

-

Tri-isobutyl aluminum (Al(i-Bu)₃)

-

Anhydrous solvent (e.g., toluene)

Procedure: [2]

-

Under an inert atmosphere, dissolve the purified this compound monomer in the anhydrous solvent in a dry reaction vessel.

-

Carefully add the tri-isobutyl aluminum catalyst to the monomer solution to achieve the desired concentration (e.g., 0.009 mol/L).

-

Maintain the reaction at 25°C for 48 hours.

-

Quench the reaction by the addition of a suitable agent (e.g., acidified methanol).

-

Isolate the polymer by precipitation in a non-solvent.

-

Filter and dry the resulting poly(this compound).

Visualizations

The following diagrams illustrate the key processes and relationships in the polymerization of this compound.

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

Caption: Simplified signaling pathway for the anionic polymerization of this compound.

Caption: Logical relationship between polymerization conditions and final polymer properties.

References

Application Notes and Protocols: Catalytic Conversion of 2-(Oxiran-2-yl)furan to Diverse Heterocyclic Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Oxiran-2-yl)furan, a readily accessible building block derived from furfural, serves as a versatile precursor for the synthesis of a wide array of complex heterocyclic compounds. The inherent reactivity of the epoxide ring, coupled with the diene character of the furan moiety, allows for a rich and diverse chemistry to be explored. Through carefully selected catalytic systems, this starting material can be efficiently transformed into various heterocyclic frameworks, including dihydropyranones, pyridinium salts, functionalized piperidines, and indolizines. These scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active natural products and pharmaceutical agents.

This document provides detailed application notes and experimental protocols for the catalytic conversion of this compound into several key heterocyclic structures. The information is intended to serve as a practical guide for researchers in organic synthesis and drug discovery.

Synthesis of 2,3-Dihydro-6-methyl-4H-pyran-4-one via Piancatelli Rearrangement

The acid-catalyzed intramolecular rearrangement of this compound represents a powerful method for the synthesis of 2,3-dihydro-6-methyl-4H-pyran-4-one, a valuable building block in its own right. This transformation, a type of Piancatelli rearrangement, proceeds through the opening of the epoxide ring followed by cyclization and rearrangement. Scandium(III) triflate (Sc(OTf)₃) has been demonstrated to be a particularly effective catalyst for this process.

Experimental Protocol

Materials:

-

This compound (1.0 eq)

-

Scandium(III) triflate (Sc(OTf)₃) (0.01 - 0.1 eq)

-

Acetonitrile (solvent)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound in acetonitrile, add scandium(III) triflate at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-